Bis[2-([1,1'-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate
Description
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is a chemical compound known for its unique structure and properties It consists of two biphenyl groups attached to a central dimethylpropanedioate moiety
Properties
CAS No. |
114626-81-2 |
|---|---|
Molecular Formula |
C33H28O6 |
Molecular Weight |
520.6 g/mol |
IUPAC Name |
bis[2-oxo-2-(4-phenylphenyl)ethyl] 2,2-dimethylpropanedioate |
InChI |
InChI=1S/C33H28O6/c1-33(2,31(36)38-21-29(34)27-17-13-25(14-18-27)23-9-5-3-6-10-23)32(37)39-22-30(35)28-19-15-26(16-20-28)24-11-7-4-8-12-24/h3-20H,21-22H2,1-2H3 |
InChI Key |
OLIPDHQZGXIUNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate typically involves the reaction of biphenyl derivatives with dimethylpropanedioate under specific conditions. One common method involves the use of acid-catalyzed transformations of bis[4-(1-hydroxyethyl)phenyl]alkanes . The reaction conditions often require the presence of strong acids to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of advanced catalytic processes and optimized reaction conditions can enhance the efficiency of the production process. The specific details of industrial production methods may vary depending on the desired application and scale of production.
Chemical Reactions Analysis
Types of Reactions
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The biphenyl groups can participate in electrophilic substitution reactions, similar to benzene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for catalysis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can result in various substituted biphenyl compounds.
Scientific Research Applications
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate involves its interaction with specific molecular targets and pathways. The biphenyl groups can participate in various interactions, including π-π stacking and hydrogen bonding, which can influence the compound’s biological and chemical activities . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2-((1,1’-biphenyl)-4-yloxy)ethyl)piperazine: A compound with similar biphenyl groups but different central moiety.
N-(2-[1,1’-Biphenyl]-4-yl-2-oxoethyl)-4-chlorobenzamide: Another biphenyl derivative with distinct functional groups.
Uniqueness
Bis[2-([1,1’-biphenyl]-4-yl)-2-oxoethyl] dimethylpropanedioate is unique due to its specific combination of biphenyl groups and dimethylpropanedioate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
